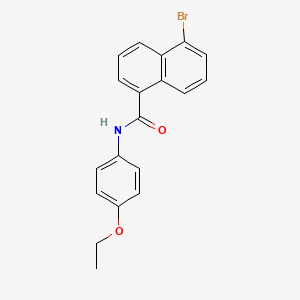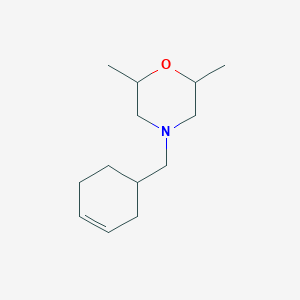![molecular formula C19H28N2O B6047293 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane](/img/structure/B6047293.png)
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane, also known as MPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPD is a spirocyclic compound that contains a diazaspirodecane ring system, which makes it structurally unique. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor. 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane acts as a partial agonist of the dopamine D2 receptor, which results in a decrease in the release of dopamine in the brain. This decrease in dopamine release is thought to be responsible for the inhibition of the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects, including the inhibition of dopamine release, the inhibition of the rewarding effects of drugs of abuse, and the potential treatment of neurological disorders such as Parkinson's disease. 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has also been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane in lab experiments is its unique spirocyclic structure, which makes it structurally different from other compounds. This structural difference makes it a potential candidate for the development of new drugs with unique properties. However, one of the limitations of using 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane in lab experiments is its limited availability, as it is a synthetic compound that requires specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the study of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane, including the development of new drugs based on its unique structure, the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease, and the exploration of its anxiolytic and antidepressant effects. Additionally, further research is needed to understand the mechanism of action of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane and its potential use in the treatment of drug addiction.
Méthodes De Synthèse
The synthesis of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane involves the condensation of two molecules of 3-methylbenzaldehyde with an amino acid derivative, followed by cyclization to form the spirocyclic ring system. One of the methods used for the synthesis of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane involves the reaction of 3-methylbenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a base, followed by condensation with a glycine derivative and cyclization to form 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane.
Applications De Recherche Scientifique
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has been shown to have an affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease. 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has also been studied for its potential use in the treatment of drug addiction, as it has been shown to inhibit the rewarding effects of drugs of abuse.
Propriétés
IUPAC Name |
1-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-3-18(22)21-11-9-19(15-21)8-5-10-20(14-19)13-17-7-4-6-16(2)12-17/h4,6-7,12H,3,5,8-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJWPXPIKKMDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(C1)CCCN(C2)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B6047214.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047222.png)
![1-[2-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6047223.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)
![3-(tetrahydro-2H-pyran-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047234.png)
![N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B6047239.png)
![6-{1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6047265.png)

![ethyl 4-(aminocarbonyl)-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6047269.png)



![1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6047304.png)
